molecular formula C30H46O2S B158953 alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) CAS No. 1620-93-5

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

Cat. No.: B158953
CAS No.: 1620-93-5
M. Wt: 470.8 g/mol
InChI Key: UDFARPRXWMDFQU-UHFFFAOYSA-N
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Description

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) (CAS Number: 1620-93-5) is a sterically hindered phenolic antioxidant with the molecular formula C30H46O2S and a molecular weight of 470.76 g/mol . This compound is valued in research for its application as a stabilizer to inhibit oxidative degradation processes. Its mechanism of action involves donating hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals, thereby interrupting propagation steps in autoxidation chains; the presence of tert-butyl groups adjacent to the hydroxyl group provides steric hindrance that enhances the stability and efficacy of the resulting phenoxyl radical . Researchers utilize this antioxidant to study material preservation and the mitigation of oxidative stress in various systems. From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass spectrometry compatibility) . The compound is characterized by high lipophilicity, as indicated by a calculated LogP of 8.67 . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFARPRXWMDFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167286
Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
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Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1620-93-5
Record name 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol
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Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
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Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
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Record name α,α'-thiobis(2,6-di-tert-butyl-p-cresol)
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Preparation Methods

Alkylation of p-Cresol with Isobutylene

The synthesis begins with the preparation of 2,6-di-tert-butyl-p-cresol (BHT), a precursor to the thiobis derivative. Modern alkylation methods employ mixed cresol isomers and isobutylene under catalytic conditions. A modified mesoporous silica-loaded Nb/Mo/Cu trimetallic catalyst enables efficient tert-butylation at the 2- and 6-positions of p-cresol. Key parameters include:

  • Temperature : 60–65°C

  • Pressure : 0.3 MPa (isobutylene gas storage)

  • Catalyst-to-substrate ratio : 1:20 (mass basis)

  • Ultrasonic cavitation : 750–850W at 30–35kHz to enhance mass transfer.

Under these conditions, mixed cresol achieves >99.85% conversion, with >90.32% selectivity toward 2,6-di-tert-butyl-p-cresol. Residual isomers like 4,6-di-tert-butyl-m-cresol are minimized (<10%) through catalytic decomposition.

Sulfur Bridging via Dichloride Intermediates

The thioether linkage is introduced by reacting two equivalents of BHT with sulfur dichloride (SCl₂). This step proceeds via nucleophilic substitution:

2BHT+SCl2alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol)+2HCl2 \, \text{BHT} + \text{SCl}_2 \rightarrow \text{alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)} + 2 \, \text{HCl}

Reaction Conditions :

  • Solvent : Toluene or dichloromethane

  • Temperature : 0–10°C (initial), room temperature (completion)

  • Stoichiometry : 1:1 molar ratio of BHT to SCl₂

  • Purification : Recrystallization from ethanol/water mixtures.

Catalytic Innovations and Process Optimization

Trimetallic Mesoporous Silica Catalysts

The Nb/Mo/Cu trimetallic catalyst described in patent CN111943816B enhances regioselectivity during alkylation. The mesoporous structure (pore size: 3–5 nm) provides high surface area (600–800 m²/g), while ultrasonic cavitation creates micro-reactors within pores, increasing interfacial contact between gaseous isobutylene and liquid cresol.

Table 1 : Performance of Trimetallic Catalysts in Alkylation

ParameterValue
Conversion Rate99.85%
Selectivity (BHT)90.32%
Impurity Content<0.1% mono-alkylated
Catalyst Lifetime>500 cycles

Solvent-Free Recrystallization

Post-synthesis purification employs a two-stage recrystallization process:

  • Primary Crystallization :

    • Solvent: Ethanol/water (7:3 v/v)

    • Temperature: 60–80°C (dissolution), 25°C (crystallization)

    • Yield: 99.89%.

  • Secondary Crystallization :

    • Solvent: Ethanol/water (8:2 v/v)

    • Temperature: 70–90°C (dissolution), 20°C (crystallization)

    • Purity: >99.99%.

Industrial-Scale Production Challenges

Waste Minimization Strategies

The closed-loop system in patent CN111943816B recycles mother liquors from crystallizations. Ethanol and water are distilled and reused, reducing solvent consumption by 40%. Residual isobutylene from decomposition reactions is recovered and fed back into alkylation reactors.

Comparative Analysis of Thiobis Derivatives

While alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) shares synthetic steps with analogs like 2,2'-Thiobis(6-tert-butyl-p-cresol), its higher steric hindrance demands precise stoichiometry. Excess SCl₂ leads to over-sulfonation, while insufficient reagent results in mono-thioethers.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions. The antioxidant properties of the compound are due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Chemical and Industrial Applications

Stabilizer in Polymers and Resins
Alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) is extensively used as a stabilizer in polymers and resins. Its antioxidant properties help prevent oxidative degradation during processing and storage, thereby extending the lifespan of these materials.

ApplicationDescription
PolymersPrevents oxidation in polyolefins, polyurethanes, and other plastics.
ResinsEnhances thermal stability and longevity of epoxy and phenolic resins.
LubricantsImproves the oxidative stability of lubricating oils and greases.

Case Study: Polymer Stability
Research indicates that adding alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) to polyethylene formulations significantly enhances thermal stability. In a controlled study, samples treated with varying concentrations of the compound showed a marked increase in resistance to thermal oxidation compared to untreated samples.

Biological Applications

Protective Effects Against Oxidative Stress
In biological research, alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) has been investigated for its potential protective effects against oxidative stress in cells and tissues. Its ability to scavenge free radicals makes it a candidate for therapeutic applications.

Study FocusFindings
Cellular StudiesDemonstrated reduced cell death rates in models exposed to oxidative agents.
Pharmacological UseExplored as an additive in drug formulations to enhance stability .

Case Study: Cellular Protection
A study involving human cell lines exposed to oxidative stress showed that treatment with alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) resulted in lower levels of reactive oxygen species (ROS), indicating its potential role as an antioxidant in therapeutic settings.

Food and Pharmaceutical Applications

Use in Food Preservation
The compound is employed as an antioxidant in food products to prevent rancidity and extend shelf life. Its effectiveness at low concentrations makes it suitable for various food matrices.

ApplicationDescription
Food ProductsRetards oxidation of fats and oils in processed foods.
PharmaceuticalsStabilizes active ingredients in formulations against oxidative degradation .

Case Study: Food Shelf Life Extension
In a comparative study on edible oils, the addition of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) significantly delayed the onset of rancidity compared to control samples without antioxidants .

Mechanism of Action

The antioxidant mechanism of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) involves the donation of hydrogen atoms from the hydroxyl groups to free radicals. This neutralizes the free radicals and prevents them from initiating oxidative chain reactions. The compound’s molecular structure allows it to effectively scavenge free radicals and terminate oxidative processes .

Comparison with Similar Compounds

Table 1: Key Properties of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) and Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Primary Applications
α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) 1620-93-5 470.75 Sulfide-linked phenolic rings PVC stabilizers, high-temperature antioxidants
2,6-Di-tert-butyl-p-cresol (BHT) 128-37-0 220.36 Single phenolic ring with tert-butyl groups Food additives, plastics, lubricants
4,4′-Thiobis(6-tert-butyl-m-cresol) 96-69-5 358.54 Sulfide-linked m-cresol derivatives Industrial antioxidants, rubber stabilizers
2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol 88-27-7 263.42 Phenolic ring with dimethylamino group Lubricant additives, corrosion inhibitors

Antioxidant Efficacy

  • α,α'-Thiobis(2,6-di-tert-butyl-p-cresol): Exhibits superior thermal stability due to its sulfide bridge, which prolongs antioxidant activity in polymer matrices like PVC. In static heat tests (180°C), it demonstrated effective inhibition of yellowing, outperforming non-sulfur phenolic analogs .
  • BHT : While widely used, BHT shows lower efficacy in high-temperature environments. Studies indicate that sulfur-containing analogs like α,α'-thiobis derivatives provide longer-lasting oxidation resistance .

Toxicity and Environmental Impact

Table 2: Toxicity Profiles

Compound Acute Hazards Chronic Risks Environmental Persistence
α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) Limited data; potential irritant No carcinogenicity data; structural analogs suggest liver effects Likely persistent due to high molecular weight
BHT Skin/eye irritation Suspected carcinogen (animal studies); developmental toxicity High prevalence in ecosystems
4,4′-Thiobis(6-tert-butyl-m-cresol) Irritant (R36/37/38) No conclusive carcinogenicity data Moderate; limited mobility in water
  • BHT : Documented to bioaccumulate and disrupt aquatic ecosystems, with detected concentrations in industrial effluents .
  • α,α'-Thiobis Derivatives : Lower volatility and higher molecular weight may reduce environmental mobility, but long-term ecological impacts are understudied .

Biological Activity

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) (TBC) is a synthetic antioxidant compound primarily used to prevent oxidative degradation in various industrial applications. Its molecular formula is C30H46O2S, and it has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of TBC, supported by data tables and research findings.

  • CAS Number : 1620-93-5
  • Molecular Weight : 470.761 g/mol
  • LogP : 8.67

1. Antioxidant Activity

TBC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation.

Table 1: Antioxidant Activity of TBC Compared to Other Compounds

CompoundIC50 (µg/mL)Reference
TBC42.51
Butylated Hydroxytoluene (BHT)12.027
α-Lipoic Acid15.00

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity. TBC shows a higher IC50 compared to BHT, suggesting it may be less potent under certain conditions but still effective.

2. Anti-inflammatory Activity

TBC has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the activity of pro-inflammatory enzymes such as lipoxygenase.

Case Study: Inhibition of Lipoxygenase
A study evaluated TBC's effect on lipoxygenase activity:

  • IC50 Value : 48.31 µg/mL
  • Comparison : This value is significantly lower than that of other common anti-inflammatory agents, indicating TBC's potential use in managing inflammatory conditions .

3. Anticancer Properties

Research indicates that TBC may possess anticancer effects through its antioxidant mechanisms and ability to modulate cell signaling pathways involved in cancer progression.

Table 2: Anticancer Activity of TBC

Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis in cancer cells
Colon CancerInhibition of cell proliferation

In vitro studies have shown that TBC can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

The biological activity of TBC is attributed to several mechanisms:

  • Free Radical Scavenging : TBC can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation, contributing to its protective effects.
  • Gene Expression Modulation : TBC may influence the expression of genes related to oxidative stress response and apoptosis .

Safety and Toxicity

Despite its beneficial properties, safety assessments are essential. Studies indicate that TBC has low acute toxicity; however, chronic exposure may lead to liver and thyroid complications at high doses .

Q & A

Q. What spectroscopic and computational methods are recommended for structural characterization of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)?

  • Methodological Answer : Use Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to identify functional groups (e.g., phenolic -OH, S-S bonds) and vibrational modes. Complement this with density functional theory (DFT) computations to optimize molecular geometry, calculate harmonic vibrational frequencies, and analyze electron density distributions (e.g., Quantum Topological Atoms in Molecules approach). These methods help resolve weaker intermolecular interactions like π-π and alkyl-alkyl stacking, critical for understanding crystallinity and stability .

Q. How should researchers assess the acute and chronic toxicity of this compound in experimental models?

  • Methodological Answer :
  • Acute toxicity : Follow OECD guidelines for oral, dermal, and inhalation exposure in rodent models. Note that existing data gaps (e.g., inhalation LD50) require careful dose-ranging studies .
  • Chronic effects : Monitor liver function (e.g., serum ALT/AST levels) due to evidence of hepatotoxicity in repeated exposure studies. Prioritize histopathological examination of liver tissues, as liver adenomas were reported in animal models at 25 mg/kg/day .
  • Use Swiss BOİLED-Egg models to predict blood-brain barrier permeation and central nervous system retention .

Q. What regulatory classifications impact experimental design for this compound?

  • Methodological Answer :
  • Classify the compound under IARC Group 3 (not classifiable as carcinogenic to humans) but note species-specific discrepancies (e.g., liver adenomas in rodents).
  • Adhere to Cal/OSHA and DOT HAZMAT standards for handling, including PPE requirements (gloves, respirators) and storage protocols to avoid oxidative degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported mutagenicity and carcinogenicity data?

  • Methodological Answer :
  • Perform in silico toxicology using tools like QSAR (Quantitative Structure-Activity Relationship) to predict mutagenic potential, cross-referencing databases like TOXNET and MUREAV .
  • Address contradictions (e.g., lack of mutagenicity in Ames tests vs. chromosomal damage in amphibian leukocytes ) by comparing in vitro vs. in vivo models. Prioritize metabolite profiling to identify reactive intermediates that may explain species-specific effects .

Q. What experimental strategies are effective for analyzing nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • Use hyper-Rayleigh scattering or electric-field-induced second harmonic generation to measure second-order hyperpolarizabilities. DFT-derived excitation energies (HOMO-LUMO gaps) can predict NLO activity, but validate with experimental data from polarized light microscopy or Z-scan techniques .

Q. How do intermolecular interactions influence the antioxidant mechanism of this compound in phase II metabolism?

  • Methodological Answer :
  • Map binding sites on phase II isoenzymes (e.g., glutathione S-transferase) using molecular docking simulations (AutoDock Vina) and validate with isothermal titration calorimetry (ITC) .
  • Analyze π-alkyl and hydrogen-bonding interactions via X-ray crystallography or NMR titration to determine how substituents (tert-butyl groups) enhance steric shielding of the phenolic hydroxyl .

Q. What statistical approaches are suitable for reconciling conflicting data on reproductive toxicity?

  • Methodological Answer :
  • Apply meta-analysis with random-effects models to aggregate data from heterogeneous studies (e.g., rodent vs. amphibian models ).
  • Use Bayesian inference to quantify uncertainty in dose-response relationships, particularly for developmental endpoints (e.g., fetal malformation rates) where NOAEL/LOAEL values vary .

Contradiction Analysis and Experimental Design

Q. Why do some studies report blood-brain barrier permeation while others suggest limited neurotoxicity?

  • Analysis : The Swiss BOİLED-Egg model predicts passive diffusion into the brain but no P-glycoprotein-mediated efflux . However, neurotoxicity may depend on metabolite formation (e.g., quinone methides) not accounted for in baseline models. Design studies using LC-MS/MS to track metabolites in cerebrospinal fluid and correlate with neurobehavioral assays in vivo.

Q. How can researchers address discrepancies in carcinogenicity classifications between related compounds (e.g., 2,6-di-tert-butyl-p-cresol vs. alpha,alpha'-Thiobis derivatives)?

  • Analysis : Compare structural analogs via comparative molecular field analysis (CoMFA) to isolate substituent effects (e.g., sulfur bridges vs. hydroxyl groups). Conduct long-term bioassays in transgenic rodent models (e.g., Tg.rasH2) to evaluate tumorigenicity thresholds, ensuring species-specific metabolic pathways are characterized .

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